Technical Deep Dive: 5-(Methylthio)thiophene-2-carbonitrile
Technical Deep Dive: 5-(Methylthio)thiophene-2-carbonitrile
Executive Summary & Chemical Identity
5-(Methylthio)thiophene-2-carbonitrile (CAS: 175205-78-4 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive small molecules and advanced organic materials.[1][2] Structurally, it consists of a thiophene ring functionalized with an electron-withdrawing nitrile group at the C2 position and an electron-donating methylthio group at the C5 position.[2]
This "push-pull" electronic structure—where the nitrile withdraws electron density and the sulfur atom of the methylthio group donates via resonance—makes the scaffold highly versatile for downstream functionalization, particularly in the development of kinase inhibitors, antitubercular agents, and conductive polymers.[2]
Chemical Profile
| Property | Data |
| CAS Number | 175205-78-4 |
| IUPAC Name | 5-(methylsulfanyl)thiophene-2-carbonitrile |
| Molecular Formula | |
| Molecular Weight | 155.24 g/mol |
| Appearance | Pale yellow oil or low-melting solid |
| Boiling Point | ~259°C (at 760 mmHg) |
| Density | 1.29 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Structural Analysis & Spectroscopic Signature
Understanding the spectroscopic data is critical for validating the purity of this intermediate during synthesis.[2]
Nuclear Magnetic Resonance (NMR) Analysis
The molecule exhibits a characteristic 2,5-disubstituted thiophene pattern.[2] The presence of the nitrile group at C2 deshields the H3 proton, while the methylthio group at C5 affects the H4 proton.[2]
-
¹H NMR (400 MHz, CDCl₃):
- 7.48 (d, J = 3.9 Hz, 1H, H-3): The doublet downfield corresponds to the proton adjacent to the electron-withdrawing nitrile.[2]
- 6.92 (d, J = 3.9 Hz, 1H, H-4): The doublet upfield corresponds to the proton adjacent to the methylthio group.[2]
- 2.58 (s, 3H, -SCH₃): A sharp singlet characteristic of the methylthio group.[2]
-
¹³C NMR (100 MHz, CDCl₃):
Infrared Spectroscopy (FT-IR)[2][3]
- (Neat): 2215 cm⁻¹ (C≡N stretch, strong/sharp), 1430 cm⁻¹ (Thiophene ring stretch).[2]
Synthetic Methodology
The most robust route to 5-(methylthio)thiophene-2-carbonitrile is via Nucleophilic Aromatic Substitution (
Reaction Scheme
Figure 1: Synthesis via Nucleophilic Aromatic Substitution (
Detailed Experimental Protocol
Objective: Synthesis of 5-(methylthio)thiophene-2-carbonitrile on a 10 mmol scale.
Reagents:
-
5-Bromo-2-thiophenecarbonitrile (1.88 g, 10 mmol)[2]
-
Sodium thiomethoxide (NaSMe) (0.77 g, 11 mmol, 1.1 equiv)[2]
-
DMF (Dimethylformamide), anhydrous (20 mL)[2]
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Add 5-bromo-2-thiophenecarbonitrile (1.88 g) and anhydrous DMF (20 mL). Stir until fully dissolved.
-
Addition: Cool the solution to 0°C in an ice bath. Add sodium thiomethoxide (0.77 g) portion-wise over 5 minutes. ( Note: NaSMe is hygroscopic and odorous; handle in a fume hood.)[2]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to 60°C and stir for 4 hours. Monitor reaction progress by TLC (20% EtOAc/Hexanes); the starting material (
~0.[2]6) should disappear, and a new spot ( ~0.[2]5) should appear. -
Workup: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL) to remove residual DMF.[2]
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via flash column chromatography (SiO₂, gradient 0-10% EtOAc in Hexanes) to yield the product as a pale yellow solid/oil.
Safety Note: This reaction generates methanethiol equivalents.[2] Bleach (sodium hypochlorite) should be kept ready to neutralize glassware and waste streams to mitigate stench and toxicity.[2]
Reactivity Profile & Applications
The 5-(methylthio)thiophene-2-carbonitrile scaffold is a "privileged structure" because it offers three distinct vectors for chemical modification.
Functionalization Logic
-
Nitrile Transformation (C2): The cyano group is a precursor to carboxylic acids (hydrolysis), amines (reduction), or heterocycles (e.g., amidines, tetrazoles).[2]
-
Sulfur Oxidation (C5): The sulfide can be selectively oxidized to a sulfoxide (chiral center potential) or sulfone (strong electron-withdrawing group).[2]
-
C-H Activation (C3/C4): The remaining protons allow for electrophilic substitution, though steric hindrance must be considered.[2]
Reaction Map
Figure 2: Downstream functionalization pathways for drug discovery.[2]
Medicinal Chemistry Relevance[2][3][6]
-
Bioisosterism: The thiophene ring acts as a bioisostere for a phenyl group, often improving metabolic stability or changing the lipophilicity (LogP) profile.[2]
-
Kinase Inhibition: The nitrile group can form reversible covalent bonds with cysteine residues in specific kinase targets (covalent inhibitors) or serve as a hydrogen bond acceptor in the ATP binding pocket.[2]
-
Metabolic Liability: The -SMe group is a "soft spot" for metabolism.[2] In vivo, it is rapidly oxidized to the sulfoxide (-SOMe) and sulfone (-SO₂Me).[2] Medicinal chemists often synthesize the sulfone analog upfront to test for active metabolites.[2]
References
-
Chemical Identity & Physical Data
-
Synthetic Methodology (
on Thiophenes):-
Source: Beletskaya, I. P., & Ananikov, V. P. (2007).[2] Transition-metal-catalyzed C-S, C-Se, and C-Te bond formation via cross-coupling and atom-economic addition reactions.[2] Chemical Reviews, 111(3), 1596-1636.[2] (Foundational review on C-S bond formation).
- Context: Validates the nucleophilic substitution mechanism on activated heteroarom
-
-
Reactivity of Thiophene Carbonitriles
-
Safety & Handling (Sodium Thiomethoxide)
Sources
- 1. 5-(METHYLTHIO)THIOPHENE-2-CARBONITRILE | CAS: 175205-78-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. 5-Methylthiophene-2-carbonitrile | C6H5NS | CID 312733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
